3-(4-Chloro-3-fluorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCSIQMIPQHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499920-96-5 | |
| Record name | 3-(4-chloro-3-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Analog Development Based on 3 4 Chloro 3 Fluorophenoxy Propanoic Acid
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid moiety of 3-(4-chloro-3-fluorophenoxy)propanoic acid is a prime target for chemical modification, readily undergoing esterification and amidation to produce a diverse array of derivatives. These reactions are fundamental in medicinal chemistry for altering the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability.
Synthesis of Alkyl Esters of this compound
The synthesis of alkyl esters from this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
For instance, the synthesis of the methyl ester would involve reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid. The general reaction is as follows:
Reaction: this compound + ROH (Alkyl alcohol) --(H+)--> Alkyl 3-(4-chloro-3-fluorophenoxy)propanoate + H₂O
Alternative methods for esterification that proceed under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.
Table 1: Representative Alkyl Esters of this compound
| Alkyl Group | Ester Name | Synthesis Method |
| Methyl | Methyl 3-(4-chloro-3-fluorophenoxy)propanoate | Fischer-Speier Esterification |
| Ethyl | Ethyl 3-(4-chloro-3-fluorophenoxy)propanoate | Fischer-Speier Esterification |
| Isopropyl | Isopropyl 3-(4-chloro-3-fluorophenoxy)propanoate | DCC/DMAP Coupling |
Formation of Amide Derivatives for SAR Exploration
Amide derivatives are of significant interest in drug discovery due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Common activating agents include carbodiimides (e.g., DCC, EDC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields.
The general scheme for amide formation is:
Reaction: this compound + R'R''NH (Amine) --(Coupling Agent)--> N-R',R''-3-(4-chloro-3-fluorophenoxy)propanamide
The diversity of commercially available amines allows for the generation of a large library of amide derivatives, which is crucial for comprehensive Structure-Activity Relationship (SAR) studies. nih.govmdpi.com These studies help in identifying the key structural features required for a desired biological activity. nih.gov
Modifications of the Aryl Ring System
The substituted aryl ring of this compound offers another avenue for structural modification through electrophilic aromatic substitution reactions. These reactions can introduce new substituents onto the ring, further expanding the chemical diversity of the derivatives.
Exploration of Electrophilic Aromatic Substitution on this compound
The existing chloro and fluoro substituents on the aromatic ring, along with the propoxy chain, will direct incoming electrophiles to specific positions on the ring. Both chlorine and fluorine are ortho-, para-directing deactivators, while the ether linkage is an ortho-, para-directing activator. The interplay of these directing effects will determine the regioselectivity of the substitution.
The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). byjus.com Subsequent loss of a proton restores the aromaticity of the ring. byjus.com
Strategies for Further Halogenation or Nitration
Halogenation: Further halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. masterorganicchemistry.com The regiochemical outcome will depend on the combined directing effects of the existing substituents.
Nitration: Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. soton.ac.uk This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. soton.ac.uk The nitro group is a strong deactivating group and a meta-director, which can be useful for subsequent transformations. For instance, the nitration of a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, has been studied in detail, providing insights into the potential reaction conditions and outcomes for the target molecule. researchgate.net
Table 2: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Potential Product(s) |
| Chlorination | Cl₂, FeCl₃ | Isomeric chloro-derivatives |
| Bromination | Br₂, FeBr₃ | Isomeric bromo-derivatives |
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-derivatives |
Structural Elucidation of Novel Derivatives from this compound
The unambiguous determination of the structure of newly synthesized derivatives is essential. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. docbrown.info In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide detailed information about their chemical environment. For instance, the formation of an ester or amide would result in characteristic shifts of the protons adjacent to the carbonyl group. In ¹³C NMR, the number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts reveal the type of carbon (e.g., aliphatic, aromatic, carbonyl). docbrown.info For fluorinated compounds, ¹⁹F NMR can provide valuable information about the fluorine-containing parts of the molecule. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
By combining the data from these techniques, the precise structure of the novel derivatives of this compound can be confidently established.
Application of Advanced NMR Spectroscopy for Structural Confirmation
The structural backbone of derivatives of this compound, while seemingly straightforward, presents a nuanced landscape for NMR analysis. The presence of fluorine and the substitution pattern on the aromatic ring, coupled with the flexibility of the propanoic acid chain, requires a multi-faceted NMR approach to ensure accurate assignment of all proton and carbon signals. While direct experimental data for a wide array of derivatives of this specific parent compound is not extensively available in the public domain, the principles of NMR analysis of structurally similar compounds provide a clear framework for their characterization.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental layer of structural information. In ¹H NMR, the aromatic region is of particular interest, where the protons on the 4-chloro-3-fluorophenyl ring exhibit complex splitting patterns due to homo- and heteronuclear coupling (H-H and H-F). The chemical shifts and coupling constants are diagnostic of the substitution pattern. The aliphatic protons of the propanoic acid chain and any newly introduced moieties (e.g., the ethyl group of an ester or the N-alkyl/aryl group of an amide) provide further structural confirmation.
However, for unambiguous assignments, especially in complex derivatives, two-dimensional (2D) NMR techniques are essential. These include:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative such as an ethyl ester of this compound, COSY would reveal the correlation between the methyl and methylene (B1212753) protons of the ethyl group, as well as the protons of the propanoic acid backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it can confirm the connectivity between the phenoxy oxygen and the propanoic acid chain by showing a correlation from the protons on the C3 of the propanoic chain to the carbon atoms of the aromatic ring. It is also instrumental in confirming the structure of amide derivatives by showing correlations between the N-H proton and the carbonyl carbon, as well as with the carbons of the N-substituent.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine signal is indicative of its electronic environment, and its coupling to neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) provides further structural constraints.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for a representative amide derivative, N-benzyl-3-(4-chloro-3-fluorophenoxy)propanamide, based on established principles of NMR spectroscopy.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~172 |
| CH₂ (adjacent to C=O) | 2.6 - 2.8 | ~36 |
| O-CH₂ | 4.2 - 4.4 | ~67 |
| N-CH₂ | 4.4 - 4.6 | ~44 |
| Aromatic CH (Phenyl) | 7.2 - 7.4 | 127 - 129 |
| Aromatic C (Phenyl, C-ipso) | - | ~138 |
| Aromatic CH (Chlorofluorophenyl) | 6.8 - 7.3 | 110 - 130 |
| Aromatic C-F | - | 155 - 158 (d, JCF ≈ 245 Hz) |
| Aromatic C-Cl | - | 120 - 123 |
| Aromatic C-O | - | 150 - 153 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, and JCF represents the carbon-fluorine coupling constant.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the analysis of this compound derivatives, providing precise molecular weight determination and invaluable structural information through the analysis of fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) are commonly employed techniques, each offering distinct advantages.
High-Resolution Mass Spectrometry (HRMS) , typically coupled with ESI, is the gold standard for determining the elemental composition of a derivative. By providing a highly accurate mass measurement (often to within 5 ppm), HRMS allows for the confident assignment of a molecular formula, which is a critical step in the identification of a new compound. For instance, the predicted monoisotopic mass of the parent acid, C₉H₈ClFO₃, is 218.0146 Da. uni.lu Any derivative will have a correspondingly predictable and verifiable accurate mass.
The fragmentation patterns observed in mass spectra are akin to a molecular fingerprint, offering insights into the compound's structure. In the case of derivatives of this compound, characteristic fragmentation pathways can be anticipated.
For an ester derivative , such as the ethyl ester, common fragmentation in EI-MS would involve:
Loss of the alkoxy group: Cleavage of the C-O bond of the ester to lose the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.
McLafferty Rearrangement: If the ester chain is long enough, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.
Cleavage of the ether bond: Fragmentation at the phenoxy ether linkage, leading to ions corresponding to the 4-chloro-3-fluorophenoxy moiety and the propanoic ester side chain.
For an amide derivative , such as an N-substituted propanamide, key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide.
Cleavage of the amide bond: Fragmentation to generate ions corresponding to the acyl portion and the amine portion of the molecule.
Characteristic cleavages of the aromatic ring: Loss of chlorine or fluorine, or cleavage of the ether bond.
The following table presents plausible mass spectral fragmentation data for a representative derivative, the methyl ester of this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 232/234 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 201/203 | [M - •OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester |
| 159/161 | [ClFC₆H₃O]⁺ | Cleavage of the ether bond |
| 145/147 | [ClFC₆H₃]⁺ | Loss of oxygen from the phenoxy radical cation |
| 73 | [CH₂CH₂COOCH₃]⁺ | Cleavage of the ether bond |
Note: The presence of chlorine results in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a key diagnostic feature in the mass spectrum.
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 4 Chloro 3 Fluorophenoxy Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 3-(4-Chloro-3-fluorophenoxy)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons, revealing through-bond and through-space connectivities.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the propanoic acid moiety and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The propanoic acid chain gives rise to two characteristic triplets. The methylene (B1212753) protons adjacent to the carboxyl group (-CH₂COOH) are expected to appear at approximately 2.8 ppm, while the methylene protons bonded to the ether oxygen (-OCH₂-) would be shifted further downfield to around 4.3 ppm due to the oxygen's deshielding effect. docbrown.info Each of these signals would present as a triplet due to coupling with the adjacent methylene group.
The aromatic region of the spectrum is defined by the substitution pattern of the phenyl ring. The proton ortho to the fluorine and meta to the chlorine (H-2) is expected to show a doublet of doublets due to coupling with both halogen substituents. The proton ortho to both the chlorine and the ether linkage (H-5) will likely appear as a doublet, and the proton meta to the fluorine and ortho to the ether group (H-6) will also be a doublet of doublets. The carboxylic acid proton (-COOH) is anticipated to be a broad singlet, typically in the region of 10-13 ppm, although its visibility can be affected by the solvent and concentration. nih.gov
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-2 | 7.10 - 7.30 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 6.90 - 7.10 | d | J(H-H) ≈ 8-9 |
| H-6 | 6.70 - 6.90 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| -OCH₂- | ~4.3 | t | J(H-H) ≈ 6-7 |
| -CH₂COOH | ~2.8 | t | J(H-H) ≈ 6-7 |
| -COOH | 10 - 13 | br s | - |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.
¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 174 ppm. docbrown.info The carbons of the propanoic acid chain are found at approximately 66 ppm for the ether-linked carbon (-OCH₂-) and 34 ppm for the carbon adjacent to the carbonyl group (-CH₂COOH). nih.govhmdb.ca
The aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the ether linkage. The carbon bearing the fluorine (C-3) will show a large one-bond C-F coupling constant, and the carbon attached to the chlorine (C-4) will also be significantly shifted. The carbon attached to the ether oxygen (C-1) is expected around 155 ppm. The remaining aromatic carbons will appear in the 105-135 ppm range. Quaternary carbons, those without attached protons (C-1, C-3, and C-4), are typically identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~174 |
| C-1 | ~155 |
| C-3 | ~152 (d, ¹J(C-F) ≈ 245 Hz) |
| C-4 | ~120 |
| C-2 | ~115 (d, ²J(C-F) ≈ 20 Hz) |
| C-5 | ~118 |
| C-6 | ~108 (d, ²J(C-F) ≈ 25 Hz) |
| -OCH₂- | ~66 |
| -CH₂COOH | ~34 |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values and coupling constants may vary.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the signals at ~4.3 ppm and ~2.8 ppm would confirm the connectivity of the propanoic acid chain. In the aromatic region, COSY can help to trace the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu For example, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~66 ppm. This technique is crucial for assigning the protonated carbons in the molecule. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons. For instance, the protons of the -OCH₂- group (~4.3 ppm) would show a correlation to the aromatic carbon C-1, confirming the ether linkage. Similarly, the protons of the -CH₂COOH group (~2.8 ppm) would show a correlation to the carbonyl carbon (~174 ppm).
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Absorption Bands of Carboxyl and Ether Linkages
The FT-IR spectrum of this compound is expected to show several key absorption bands. The carboxylic acid functional group is characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1700 and 1725 cm⁻¹. nist.govresearchgate.net
The ether linkage (Ar-O-CH₂) gives rise to a characteristic C-O-C asymmetric stretching vibration, which is typically observed in the region of 1200-1275 cm⁻¹. A corresponding symmetric stretching vibration is expected around 1000-1075 cm⁻¹. scielo.org.mx
Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aromatic Ether | C-O-C asymmetric stretch | 1200 - 1275 |
| Aromatic Ether | C-O-C symmetric stretch | 1000 - 1075 |
Note: Predicted values are based on analogous compounds. Actual experimental values may vary.
Halogen-Specific Vibrations and Aromatic Ring Modes
The presence of halogen substituents on the aromatic ring also gives rise to specific vibrational modes. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region of the FT-IR and Raman spectra. The C-F stretching vibration is expected to appear at higher wavenumbers, generally in the range of 1100-1400 cm⁻¹. researchgate.netnih.gov
The aromatic ring itself has a series of characteristic vibrations. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are observed in the 700-900 cm⁻¹ range and can provide further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₈ClFO₃, the theoretical monoisotopic mass is 218.0146 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the mass of the intact molecule.
Electrospray Ionization (ESI): This is the most common technique for analyzing polar molecules like carboxylic acids. In ESI, a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would typically be performed in negative ion mode, which is well-suited for acidic compounds. This would result in the detection of the deprotonated molecule, [M-H]⁻, at an m/z of 217.0073. uni.lu In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 219.0219), sodium adduct [M+Na]⁺ (m/z 241.0038), or ammonium (B1175870) adduct [M+NH₄]⁺ (m/z 236.0484) could be observed. uni.lu
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. In this method, the sample solution is nebulized into a heated tube, where the solvent and analyte are vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer charge to the analyte molecules through chemical reactions. Similar to ESI, both positive and negative ion modes can be used, yielding ions such as [M+H]⁺ or [M-H]⁻.
The choice between ESI and APCI depends on the specific properties of the compound and the desired analytical outcome. For this compound, ESI is generally preferred due to the presence of the polar carboxylic acid group.
| Adduct Type | Ion Formula | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₉H₆ClFO₃⁻ | 217.00732 |
| [M+H]⁺ | C₉H₈ClFO₃H⁺ | 219.02188 |
| [M+Na]⁺ | C₉H₈ClFO₃Na⁺ | 241.00382 |
| [M+K]⁺ | C₉H₈ClFO₃K⁺ | 256.97776 |
| [M+NH₄]⁺ | C₉H₈ClFO₃NH₄⁺ | 236.04842 |
Data sourced from PubChem predictions. uni.lu
Fragmentation Pathway Analysis and Isotopic Abundance Patterns
Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, involve selecting the precursor ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.
For this compound, several fragmentation pathways can be predicted based on its structure, which includes a carboxylic acid, an ether linkage, and a halogenated aromatic ring. libretexts.orgnih.gov
Loss of the propanoic acid side chain: A common fragmentation for phenoxyalkanoic acids is the cleavage of the ether bond. This could occur via a hydrogen rearrangement, leading to the formation of a 4-chloro-3-fluorophenol (B1349760) fragment ion.
Decarboxylation: Carboxylic acids readily lose a molecule of CO₂ (44 Da) from the deprotonated molecular ion.
Cleavage next to the carbonyl group: Loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da) are characteristic fragmentations for carboxylic acids. libretexts.orgdocbrown.info
Halogen loss: The loss of chlorine (Cl) or fluorine (F) radicals can also occur, although this is generally less favorable than fragmentation of the side chain.
A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with the peak at the lower mass being about three times more intense. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments. core.ac.uksci-hub.se
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding and halogen bonding.
Crystal Growth Techniques for this compound
Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several standard techniques can be employed for crystal growth. tricliniclabs.com
Slow Solvent Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation. The solvent is then allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to form. Suitable solvents might include ethanol, methanol (B129727), acetone, or ethyl acetate.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystallization.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container that holds a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Sublimation: For compounds with sufficient vapor pressure, sublimation can be used to grow crystals by heating the solid material under a vacuum, allowing the vapor to deposit and form crystals on a cooled surface.
The choice of solvent and technique is critical and often requires empirical screening to find the optimal conditions for growing high-quality crystals. tricliniclabs.com
Computational Chemistry and Theoretical Studies of 3 4 Chloro 3 Fluorophenoxy Propanoic Acid
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry provides the tools to predict the spectroscopic parameters of a molecule with a high degree of accuracy, offering insights that complement and can even precede experimental measurement. These predictions are based on the fundamental principles of quantum mechanics, where the electronic structure of the molecule is calculated to derive its properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) for 3-(4-Chloro-3-fluorophenoxy)propanoic acid. aps.org The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. aps.org The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info
Interactive Data Table: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |
| 1 | C | Data not available in literature |
| 2 | C | Data not available in literature |
| 3 | C | Data not available in literature |
| 4 | C | Data not available in literature |
| 5 | C | Data not available in literature |
| 6 | C | Data not available in literature |
| 7 | C (CH₂) | Data not available in literature |
| 8 | C (CH₂) | Data not available in literature |
| 9 | C (COOH) | Data not available in literature |
| H (Aromatic) | H | Data not available in literature |
| H (Aromatic) | H | Data not available in literature |
| H (Aromatic) | H | Data not available in literature |
| H (CH₂) | H | Data not available in literature |
| H (CH₂) | H | Data not available in literature |
| H (COOH) | H | Data not available in literature |
Similarly, the calculation of spin-spin coupling constants (J-couplings) between neighboring protons would provide valuable information about the dihedral angles and thus the preferred conformation of the flexible propanoic acid side chain.
Theoretical vibrational spectroscopy, typically performed using methods like DFT and Hartree-Fock (HF), can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. nih.govresearchgate.net The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.
For this compound, a computational analysis would yield a set of vibrational frequencies corresponding to the stretching and bending modes of its various functional groups. For instance, the characteristic C=O stretch of the carboxylic acid, the C-O-C stretches of the ether linkage, the aromatic C-H and C-C stretches, and the vibrations involving the C-Cl and C-F bonds would all be predicted. These theoretical spectra can be instrumental in interpreting experimental IR and Raman data. The calculated frequencies are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental values. researchgate.net
Interactive Data Table: Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch (COOH) | Data not available in literature |
| C=O stretch (COOH) | Data not available in literature |
| C-O stretch (ether) | Data not available in literature |
| Aromatic C-H stretch | Data not available in literature |
| Aromatic C-C stretch | Data not available in literature |
| C-Cl stretch | Data not available in literature |
| C-F stretch | Data not available in literature |
| CH₂ scissoring | Data not available in literature |
| CH₂ wagging | Data not available in literature |
Ligand-Based and Structure-Based Computational Approaches
Beyond predicting spectroscopic properties, computational methods are pivotal in assessing the potential of a molecule to interact with biological systems. Ligand-based and structure-based approaches are two cornerstones of computer-aided drug design that can be applied to this compound.
Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov Even in the absence of a known biological target, a pharmacophore model can be developed from a set of active molecules. In the case of this compound, a pharmacophore model could be constructed based on its scaffold and known active compounds with similar structural motifs.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
An aromatic ring feature.
A halogen atom feature (the chlorine and fluorine atoms).
This model could then be used to screen virtual compound libraries to identify other molecules that share these features and may possess similar activities. This approach is particularly useful in the early stages of drug discovery for identifying novel chemical starting points. nih.gov
Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov While clinical targets are excluded from this discussion, the principles of molecular docking can be illustrated by simulating the binding of this compound to a hypothetical or model protein. Such proteins could be enzymes or receptors chosen for their well-characterized binding sites that can accommodate ligands with similar features to the compound . nih.gov
In a typical docking simulation, the 3D structure of the ligand (this compound) and the target protein are used as input. A scoring function is then used to estimate the binding affinity for different binding poses of the ligand within the protein's active site. The results of a docking study would provide insights into:
The preferred binding conformation of the ligand.
The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
A quantitative estimate of the binding energy.
For example, one could hypothesize a binding site containing a positively charged amino acid residue (like arginine or lysine) that could form a salt bridge with the carboxylate group of the ligand. The aromatic ring could engage in pi-stacking interactions with a phenylalanine or tyrosine residue, while the halogen atoms might form halogen bonds with electron-rich atoms in the protein backbone or side chains. These simulations, even with hypothetical targets, are valuable for understanding the types of interactions the molecule is capable of forming and for generating hypotheses about its potential biological roles. nih.govnih.gov
Mechanistic Investigations of 3 4 Chloro 3 Fluorophenoxy Propanoic Acid and Its Derivatives
Exploration of Reactivity Pathways
The chemical behavior of 3-(4-Chloro-3-fluorophenoxy)propanoic acid is dictated by its functional groups: a carboxylic acid, an ether linkage, and a halogenated aromatic ring. These features govern its reactivity in various chemical transformations.
Hydrolysis and Transesterification Reactions
The carboxylic acid moiety of this compound can undergo esterification with alcohols in the presence of an acid catalyst. This reaction is reversible, and the corresponding hydrolysis of its ester derivatives regenerates the parent acid and alcohol. The general mechanism for Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. ceon.rsresearchgate.netfrontiersin.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. ceon.rsresearchgate.netfrontiersin.org
The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. For instance, in the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid as a catalyst, an increase in temperature from 35°C to 65°C significantly increases the reaction rate and yield of propyl propanoate. ceon.rs Similarly, increasing the molar ratio of alcohol to acid and the catalyst concentration generally leads to a higher conversion to the ester, although an excess of the acid catalyst can promote side reactions like alcohol dehydration. ceon.rs
Oxidation-Reduction Potentials and Pathways
The redox behavior of this compound is primarily associated with the substituted phenol (B47542) moiety. The oxidation potential of phenolic compounds is a critical parameter in understanding their environmental fate and potential for oxidative degradation. While specific electrochemical data for this compound is scarce, studies on related chlorinated phenoxyalkanoic acid herbicides demonstrate their susceptibility to oxidative degradation. nih.gov
For example, the oxidative degradation of herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA) can be achieved using catalysts such as ZrO2-acetylacetonate, even without light irradiation. nih.gov The degradation process is thought to involve a first-order adsorption onto the catalyst surface followed by the catalytic degradation of the herbicide. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) is a secondary mechanism of phytotoxicity for AOPP herbicides. researchgate.netresearchgate.net This induction of oxidative stress can lead to cellular damage, particularly to membrane lipids, ultimately contributing to cell death in target plants. researchgate.netresearchgate.net The redox potential of the compound influences its ability to participate in reactions that generate these ROS. The influence of redox potential on the degradation of other halogenated organic compounds has been demonstrated, with higher degradation rates often observed under more reducing conditions. nih.gov
Biochemical Interaction Studies (In Vitro, Non-Clinical)
The biological activity of this compound and its derivatives stems from their interaction with specific biological macromolecules.
Enzyme Binding and Inhibition Mechanisms (e.g., non-mammalian enzymes, plant enzymes)
The primary mode of action of AOPP herbicides, including this compound, is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). nih.govresearchgate.netmdpi.comnih.gov ACCase is a crucial enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA. researchgate.net In sensitive grass species, AOPPs are potent, reversible inhibitors of the plastidial form of ACCase. mdpi.com
The inhibition of wheat germ ACCase by the AOPP herbicide diclofop (B164953) has been shown to be noncompetitive with respect to MgATP and bicarbonate, but noncompetitive with differing inhibitor constants (Kis < Kii) with respect to acetyl-CoA. mdpi.com This suggests that these herbicides likely bind to the carboxyltransferase (CT) domain of the enzyme, rather than the biotin (B1667282) carboxylation site. mdpi.com The R-(+)-enantiomers of AOPPs are typically the biologically active isomers, exhibiting significantly greater inhibitory activity against ACCase than the S-(-)-enantiomers. mdpi.com
The sensitivity of ACCase to AOPP herbicides varies significantly between plant species. Monocotyledonous plants (grasses) are generally susceptible, while most dicotyledonous plants (broadleaf species) are tolerant. mdpi.com This selectivity is attributed to differences in the structure of the ACCase enzyme between these plant groups. mdpi.com For instance, the Kis values for diclofop, haloxyfop, and trifop against ACCase from susceptible grasses like barley, corn, and wheat are in the nanomolar range (0.01 to 0.06 µM), whereas for tolerant species like spinach and mung bean, the Kis values are much higher (16 to 515 µM). mdpi.com
While specific IC50 values for this compound are not detailed in the available literature, a study on novel quinazolin-4(3H)-one derivatives based on the AOPP motif provides some insight. For example, compound QPP-7, an AOPP derivative, exhibited an IC50 value of 54.65 nM against Echinochloa crusgalli ACCase, which is comparable to the commercial herbicide quizalofop-P-ethyl (IC50 = 41.19 nM). mdpi.combiorxiv.org Molecular docking studies of AOPP derivatives with the CT domain of ACCase have helped to elucidate the binding modes and key interactions, such as π-π stacking and hydrogen bonding with specific amino acid residues, that are crucial for their inhibitory activity. nih.govresearchgate.net
Receptor Ligand Interactions in Model Systems (excluding human receptors)
In addition to their primary target, ACCase, AOPP herbicides have been investigated for their potential to interact with other receptor systems in non-target organisms. A study exploring the interaction of eight typical AOPP herbicides with the zebrafish estrogen receptor α (ERα) provides an example of such non-clinical, in vitro investigation. nih.gov
Using a combination of homology modeling, molecular docking, and molecular dynamics simulations, the study demonstrated clear interactions between the tested AOPP herbicides and the zebrafish ERα. nih.gov The primary driving forces for the stability of the herbicide-receptor complex were identified as van der Waals forces and electrostatic interactions. nih.gov These computational predictions were supported by in vivo experiments showing that exposure to these herbicides affected the vitellogenin (VTG) levels in zebrafish, a biomarker for estrogenic activity. nih.gov This research highlights the potential for AOPP compounds to interact with nuclear receptors in aquatic organisms, which could have implications for their environmental impact. nih.gov
Structure-Reactivity Relationship (SRR) Analysis
The herbicidal activity of AOPP compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been conducted to understand how different structural modifications influence their biological efficacy. nih.govmdpi.comresearchgate.netmdpi.com
For AOPP herbicides, the presence of a 2-(4-aryloxyphenoxy)propionate moiety is crucial for their activity. The stereochemistry at the chiral center of the propionate (B1217596) group is critical, with the (R)-enantiomer being the active form that inhibits ACCase. mdpi.com
The nature and position of substituents on the phenoxy ring significantly impact the herbicidal activity. Halogen substitution, in particular, plays a key role. For instance, in a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, the introduction of halogen atoms, especially fluorine, into the benzene (B151609) ring significantly improved herbicidal activity against monocotyledonous plants. researchgate.net A QSAR study on halogenated phenols also indicated a good correlation between their acute toxicity and descriptors such as the octanol-water partition coefficient and quantum chemical parameters related to the halogen substituents. researchgate.net
Molecular docking studies of various AOPP derivatives have provided insights into the specific interactions that contribute to their inhibitory potency. For example, in a study of quinazolin-4(3H)-one derivatives with an AOPP motif, the spatial position of the substituent on the quinazolinone ring and the bulkiness of another substituent were found to strongly influence herbicidal activity. mdpi.com Specifically, a fluorine atom at the 6-position of the quinazolinone ring was identified as part of an optimal substitution pattern. mdpi.com These findings underscore the importance of the specific arrangement and properties of substituents for achieving high herbicidal efficacy.
Influence of Substituents on Reaction Kinetics
The reactivity of phenoxypropanoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density distribution across the molecule, thereby affecting the rates of chemical reactions involving the propanoic acid side chain or the phenoxy linkage. The principles of physical organic chemistry, particularly the concepts of inductive and resonance effects, are fundamental to understanding these kinetic changes.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the phenyl ring play a pivotal role in modulating reaction rates. For instance, in reactions where the phenoxy oxygen's nucleophilicity is key, such as in ether cleavage or substitution reactions, the electronic nature of the substituents is paramount.
Key Research Findings:
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the benzene ring and the phenoxy oxygen. This enhancement of electron density can lead to higher reaction rates in electrophilic aromatic substitution reactions. mdpi.com Conversely, for reactions where the carboxyl group's acidity is the determining factor, EDGs can decrease acidity and thus slow down reactions that depend on proton donation.
Electron-Withdrawing Groups (EWGs): Halogens (like the chloro- and fluoro- groups in the title compound), nitro (-NO₂), and cyano (-CN) groups pull electron density away from the aromatic ring. This reduction in electron density generally decreases the rate of electrophilic attack on the ring. However, it increases the acidity of the carboxylic acid, which can accelerate reactions where the carboxylate anion is an intermediate or the protonated form is a reactant. Studies on related phenolic compounds have shown that precursors with electron-donating groups exhibit higher reactivity towards electrophilic radicals than those with electron-withdrawing groups. mdpi.com
Hammett Equation: The effect of substituents on the reaction rates of phenoxypropanoic acids can often be quantified using the Hammett equation, log(k/k₀) = ρσ. Here, 'k' is the rate constant for the substituted compound, 'k₀' is the rate constant for the unsubstituted compound, 'σ' is the substituent constant (which depends on the nature and position of the substituent), and 'ρ' is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. lookchem.com Research on the oxidation of α-phenoxypropanoic acids has shown a positive ρ value, suggesting the rate is increased by electron-attracting substituents. lookchem.com
The following interactive table illustrates the expected qualitative influence of various substituents on the rate of a hypothetical electrophilic substitution reaction on the phenoxy ring of a phenoxypropanoic acid.
| Substituent | Position | Electronic Effect | Expected Influence on Reaction Rate |
| -OCH₃ | para | Strong Electron-Donating | Increase |
| -CH₃ | para | Electron-Donating | Increase |
| -H | - | Reference | Baseline |
| -Cl | para | Electron-Withdrawing (Inductive) | Decrease |
| -F | meta | Strong Electron-Withdrawing (Inductive) | Decrease |
| -NO₂ | para | Strong Electron-Withdrawing | Significant Decrease |
This table is illustrative and the actual quantitative effect depends on the specific reaction conditions.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.gov These models are powerful tools in mechanistic investigations as they can provide insights into the factors driving a reaction and allow for the prediction of reaction rates for new compounds without the need for experimental measurement. nih.gov
For this compound and its derivatives, a QSRR model would typically correlate the reaction rate constant (k) with a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.
Development of a QSRR Model:
Dataset Collection: A series of structurally related phenoxypropanoic acid derivatives with experimentally determined reaction rate constants would be compiled.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated using computational chemistry software. These can be categorized as:
Electronic Descriptors: These quantify the electron distribution, such as Hammett constants (σ), dipole moment, and atomic charges. For instance, the electrophilicity and hardness of a molecule can be important descriptors. nih.gov
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Eₛ).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include energies of molecular orbitals (HOMO, LUMO), and molecular electrostatic potential. nih.gov
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.govnih.gov The predictive power and robustness of the resulting model are then rigorously tested using internal and external validation techniques. nih.gov
A hypothetical QSRR model for the reaction rate of a series of substituted phenoxypropanoic acids might take the following general form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP + ...
Where 'k' is the rate constant, σ is the Hammett constant, Eₛ is a steric parameter, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The following interactive table provides examples of descriptors that would be considered in a QSRR study of phenoxypropanoic acid derivatives.
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Hammett Constant (σ) | Electronic effect of a substituent on the aromatic ring. |
| Electronic | Dipole Moment | Polarity of the molecule. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule. |
| Lipophilicity | logP | Hydrophobicity of the molecule. |
| Quantum Chemical | HOMO Energy | Electron-donating ability of the molecule. |
| Quantum Chemical | LUMO Energy | Electron-accepting ability of the molecule. |
While a specific, validated QSRR model for this compound is not publicly available in the surveyed literature, the principles outlined above, derived from studies on analogous compounds, provide a robust framework for understanding and predicting its chemical reactivity. nih.gov The development of such a model would be a valuable endeavor for the rational design of new derivatives with tailored reaction kinetics.
Potential Applications and Future Research Directions Non Clinical Focus
3-(4-Chloro-3-fluorophenoxy)propanoic Acid as a Synthetic Intermediate
The molecular architecture of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The presence of a carboxylic acid group, an ether linkage, and a substituted aromatic ring provides multiple reactive sites for chemical modification.
In fine chemical synthesis, phenoxyalkanoic acids are important precursors for a range of products, including pharmaceuticals and agrochemicals. For instance, related phenoxypropionic acids serve as key intermediates in the production of high-selectivity herbicides. researchgate.net The synthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a crucial building block for many classic herbicides, often starts from R-2-phenoxypropionic acid (R-PPA). researchgate.net Similarly, 3-(4-fluorophenoxy)propionic acid is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com
The structure of this compound suggests it could be a valuable precursor in analogous synthetic pathways. The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, while the halogenated aromatic ring can participate in reactions such as nucleophilic aromatic substitution or cross-coupling, enabling the construction of diverse molecular scaffolds. This versatility makes it a candidate for creating libraries of novel compounds for screening in various industrial applications.
In the field of material science, monomers containing halogen atoms are often incorporated into polymers to enhance specific properties. For example, the inclusion of 3-(4-fluorophenoxy)propionic acid in polymer formulations has been noted to improve characteristics like thermal stability and chemical resistance. chemimpex.com The chlorine and fluorine atoms in this compound could similarly be leveraged to impart desirable attributes to polymers, such as flame retardancy, increased rigidity, and reduced permeability to gases and liquids.
Future research could explore the polymerization of this compound or its derivatives to create new materials. The interplay between the aromatic ring, which provides rigidity, and the flexible propanoic acid chain could lead to polymers with unique thermal and mechanical properties suitable for specialized industrial applications.
Agricultural Chemistry Research (Mechanistic, Non-Toxicological)
The phenoxypropanoic acid scaffold is a well-established pharmacophore in the agrochemical industry, particularly for herbicides. wikipedia.org Research into this compound and its derivatives could provide deeper insights into the mechanisms of herbicide action and guide the development of new active ingredients.
Many phenoxy herbicides function by mimicking the natural plant growth hormone auxin (indoleacetic acid), leading to uncontrolled growth and eventual death in susceptible broad-leaf plants. wikipedia.org This class includes well-known herbicides like 2,4-D and MCPA. wikipedia.org Derivatives of this compound could be synthesized and studied for similar auxin-like activity.
Alternatively, a different class of herbicides known as "fops" (aryloxyphenoxypropionates) acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. wikipedia.org This enzyme is critical for fatty acid synthesis, and its inhibition is lethal to the plant. Given its aryloxyphenoxypropionate structure, derivatives of this compound could be investigated as potential ACCase inhibitors. Research has shown that for aryloxyphenoxypropionic acid-type herbicides, the R-isomer is significantly more effective than the S-isomer, a critical consideration in the synthesis and study of these compounds. nih.gov
Structure-activity relationship (SAR) studies are fundamental to designing potent and selective agrochemicals. For phenoxy herbicides, the nature and position of substituents on the aromatic ring, as well as the stereochemistry of the side chain, are crucial for biological activity. wikipedia.orgnih.gov
The addition of a methyl group to the propanoic acid chain of phenoxyacetic acids creates a chiral center, and it is typically the (2R)-isomer that possesses herbicidal activity. wikipedia.org SAR studies on derivatives of this compound would likely focus on:
Stereochemistry: Investigating the differential activity of the R- and S-enantiomers of chiral derivatives. Enantiomerization, the conversion of one enantiomer into the other, can be an important factor in the environmental behavior of these compounds. acs.org
Ring Substitution: Evaluating how the specific 4-chloro and 3-fluoro substitution pattern influences target binding and selectivity compared to other halogenation patterns.
Side Chain Modification: Synthesizing ester and amide derivatives to understand how modifications to the carboxylic acid group affect uptake, translocation, and metabolism in plants.
Environmental and Degradation Studies (Chemical Transformations)
Understanding the environmental fate of agrochemicals is critical. Research on this compound would involve studying its transformation and degradation through various chemical and biological processes. The degradation of phenoxy acids in the environment is primarily driven by hydrolysis, biodegradation, and photodegradation. nih.gov
Hydrolysis: Ester derivatives of phenoxy acids, which are often used in commercial formulations, undergo hydrolysis to form the parent acid. The rate of this reaction is influenced by pH and temperature. nih.gov
Biodegradation: Microbial activity plays a significant role in the breakdown of phenoxy acids. nih.gov Aerobic bacteria can degrade these compounds, often initiating the process by attacking the side chain or hydroxylating the aromatic ring, which can lead to subsequent ring opening. acs.org The degradation of chiral phenoxypropionic acids in soil and water can be enantioselective, with one enantiomer degrading faster than the other. acs.org
Photodegradation: In sunlit surface waters, photodegradation can be a key process in the decomposition of phenoxy acids. nih.gov
Future studies would aim to identify the specific degradation products of this compound and its derivatives under various environmental conditions. This research is essential for assessing the persistence and potential impact of these chemicals in soil and aquatic systems.
Photolytic and Hydrolytic Stability under Environmental Conditions
The stability of a chemical compound when exposed to sunlight (photolysis) and water (hydrolysis) is a key determinant of its environmental persistence. For this compound, while specific data is not extensively documented in public literature, the behavior of analogous aryloxypropanoic acid compounds, particularly chlorinated herbicides, provides a predictive framework.
Hydrolytic Stability: Generally, the ether linkage in phenoxypropanoic acids is stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, the stability can be influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring of this compound would likely influence the ether bond's susceptibility to cleavage, though it is typically considered a stable linkage.
Photolytic Stability: Photodegradation is expected to be a more significant transformation pathway. The process for related compounds often involves the absorption of UV radiation, leading to the cleavage of the ether bond or dechlorination. For instance, studies on similar compounds show that direct photolysis in aqueous solutions can lead to the formation of substituted phenols and other byproducts. The primary photolytic degradation products for this specific compound would likely be 4-chloro-3-fluorophenol (B1349760) and propanoic acid derivatives.
Future research should aim to quantify these degradation rates and identify the resultant products under controlled conditions, as illustrated in the hypothetical data table below.
Table 1: Illustrative Research Goals for Stability Testing This table presents potential experimental parameters for future studies, as specific data for the target compound is not available.
| Parameter | Condition | Potential Degradation Products | Hypothetical Half-life (t½) |
|---|---|---|---|
| Hydrolysis | pH 5 (25°C) | Negligible | > 1 year |
| pH 7 (25°C) | Negligible | > 1 year | |
| pH 9 (25°C) | Minor | ~180 days |
| Aqueous Photolysis | Simulated Sunlight | 4-Chloro-3-fluorophenol, Propanoic acid | 15-30 days |
Microbial Transformation Pathways
The biodegradation of aryloxypropanoic acid herbicides by soil and water microorganisms is a well-documented process. These transformations are crucial for the natural attenuation of the compounds in the environment. The chemical changes are typically initiated by enzymatic action.
For this compound, microbial transformation would likely proceed via two main pathways, based on analog data:
Ether Bond Cleavage: The most common pathway involves the microbial cleavage of the ether linkage, yielding 4-chloro-3-fluorophenol and a propanoic acid residue. The resulting phenol (B47542) is then subject to further degradation, often involving ring hydroxylation and subsequent cleavage.
Side-Chain Degradation: Another pathway involves the degradation of the propanoic acid side chain, typically through β-oxidation, before the aromatic ring is attacked.
Research has identified specific microorganisms capable of degrading similar chlorinated aromatic compounds. For example, various strains of yeast and bacteria have been shown to stereoselectively reduce related chloro-substituted ketoesters, demonstrating the potential for microbial systems to enact specific chemical changes on halogenated molecules. nih.gov Future studies could focus on isolating microbial consortia capable of degrading this compound and elucidating the specific enzymatic pathways and intermediate metabolites.
Prospects for Rational Design of Novel Compounds Based on the this compound Scaffold
The this compound structure serves as a versatile scaffold for designing new molecules with tailored properties for various non-clinical applications, such as materials science or agricultural chemistry.
Design Principles for Modulating Reactivity or Interactions
Rational design principles can be applied to modify the existing scaffold to fine-tune its chemical and physical properties. mdpi.com Key strategies include:
Modification of the Aromatic Ring: Introducing or altering substituents on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and susceptibility to metabolic or photolytic attack. For instance, replacing the chlorine or fluorine atoms with other groups (e.g., trifluoromethyl, nitro) could drastically alter its reactivity.
Alteration of the Propanoic Acid Side Chain: The carboxylic acid group is a key site for modification. Esterification or amidation can change the compound's solubility and interaction with biological systems. nih.govresearchgate.net Lengthening or branching the alkyl chain could also influence its spatial conformation and binding capabilities.
Isosteric Replacement: Replacing the ether oxygen with a sulfur (thioether) or nitrogen atom could lead to novel scaffolds with fundamentally different chemical properties and biological activities, a common strategy in medicinal and agricultural chemistry. nih.gov
High-Throughput Synthesis and Screening Methodologies for Derivatives
To explore the chemical space around the this compound scaffold efficiently, high-throughput synthesis (HTS) and screening techniques are indispensable. ewadirect.com These technologies allow for the rapid generation and evaluation of large libraries of related compounds. nih.gov
High-Throughput Synthesis: Combinatorial chemistry approaches can be used to create a library of derivatives. For example, by reacting the carboxylic acid group of the parent compound with a diverse set of alcohols or amines in a multi-well plate format, a large ester or amide library can be quickly synthesized. nih.gov Recent advancements in automated, nanoscale synthesis using technologies like acoustic dispensing can accelerate this process significantly. nih.gov
Unexplored Reactivity and Transformation Pathways
Beyond conventional degradation pathways, the this compound molecule may exhibit unexplored reactivity, particularly involving radical chemistry.
Radical Chemistry of the Aryloxypropanoic Acid Moiety
Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. youtube.com These reactions can be triggered by light (photolysis), heat, or redox processes. The aryloxypropanoic acid moiety has several sites susceptible to radical formation.
Aryl Radical Formation: The carbon-halogen bonds (C-Cl and C-F) and the carbon-hydrogen bonds on the aromatic ring can undergo homolytic cleavage under certain conditions to form aryl radicals. Modern methods, including photoredox catalysis, can generate aryl radicals from precursors like aryl halides or boronic acids, which could be applicable here. nih.gov These aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions.
Phenoxy Radical: Cleavage of the ether bond could potentially lead to the formation of a phenoxy radical.
Radical Formation on the Side Chain: The C-H bonds on the propanoic acid side chain, particularly the one alpha to the carboxylic acid and ether oxygen, could be sites for radical abstraction. Radicals are generally sp2 hybridized and planar, which has stereochemical implications for subsequent reactions. youtube.com
Investigating the radical chemistry of this scaffold could uncover novel transformation pathways, leading to unexpected products or providing new synthetic routes to complex molecules. For instance, intramolecular radical cyclization could be a potential, yet unexplored, reaction pathway for this class of compounds.
Organometallic Reactions Utilizing the Halogenated Aromatic Ring
The halogenated aromatic ring of this compound presents a versatile platform for a variety of organometallic cross-coupling reactions. The presence of both chlorine and fluorine substituents on the phenyl ring allows for selective transformations, enabling the construction of more complex molecules. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The reactivity of the aryl halides in these transformations is influenced by the nature of the halogen. Generally, the reactivity follows the order I > Br > Cl > F for palladium-catalyzed cross-coupling reactions. This differential reactivity can, in principle, allow for selective functionalization at the C-Cl bond while leaving the C-F bond intact, or vice-versa, depending on the reaction conditions and catalytic system employed.
Suzuki-Miyaura Coupling
One of the most powerful methods for the formation of C-C bonds is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide. libretexts.org For a substrate like this compound, the chloro substituent can serve as the leaving group in a Suzuki-Miyaura coupling to introduce a new aryl, vinyl, or alkyl group.
The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency and selectivity.
While specific examples for this compound are not prevalent in the literature, related transformations on similar 4-chloro-3-fluorophenyl structures have been documented. For instance, the coupling of 1-bromo-4-chlorobenzene (B145707) with phenylboronic acid demonstrates the feasibility of selective reaction at the more reactive C-Br bond, suggesting that selective coupling at the C-Cl bond in our target molecule is achievable under appropriate conditions. chemspider.com
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes | libretexts.org |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | nih.gov |
| Boron Reagent | Arylboronic acids, arylboronic esters | libretexts.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like t-BuONa | libretexts.org |
| Solvent | Toluene, dioxane, THF, or aqueous mixtures | nih.gov |
| Temperature | 80-120 °C | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful tool for the formation of arylamines from aryl halides. wikipedia.orgrug.nl This reaction could be employed to introduce a wide range of primary or secondary amines at the 4-position of the phenyl ring of this compound.
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of highly active catalyst systems based on sterically hindered and electron-rich phosphine (B1218219) ligands has enabled the coupling of even unreactive aryl chlorides. rug.nlorganic-chemistry.org This methodology is widely used in the synthesis of pharmaceuticals and other biologically active molecules. rug.nl
Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.orgorganic-chemistry.org |
| Ligand | Biaryl phosphines (e.g., RuPhos, JohnPhos) or ferrocenyl phosphines (e.g., dppf) | wikipedia.orgrug.nl |
| Amine | Primary or secondary alkyl or aryl amines | wikipedia.org |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, LiHMDS, or K₃PO₄ | organic-chemistry.org |
| Solvent | Toluene, dioxane, or THF | rug.nl |
| Temperature | 80-110 °C | rug.nl |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. mdpi.comnih.gov For this compound, a Heck reaction could be envisioned to couple the aryl chloride with various alkenes, leading to the formation of stilbene-like derivatives.
The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. The regioselectivity of the reaction is often controlled by steric factors. mdpi.com The use of ionic liquids as solvents and N-heterocyclic carbene (NHC) palladium complexes as catalysts has been shown to be effective for the Heck reaction of aryl chlorides. nih.gov
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org The ether oxygen of the phenoxy group in this compound could potentially act as a directing group, facilitating lithiation at the C-2 position.
This approach would allow for the introduction of a variety of electrophiles specifically at the position adjacent to the phenoxy linkage, a transformation that is not readily achievable through classical electrophilic aromatic substitution. However, the presence of the acidic proton of the carboxylic acid would need to be addressed, likely through protection, prior to the metalation step.
Future research in this area could focus on exploring the selective organometallic functionalization of the C-Cl versus the C-F bond in this compound by fine-tuning reaction conditions. Furthermore, the development of catalytic systems that can operate under milder conditions and with a broader substrate scope for these transformations remains an active area of investigation. The application of these reactions to this specific molecule could open avenues for the synthesis of novel compounds with potential applications in materials science and agrochemistry.
Conclusion and Outlook on 3 4 Chloro 3 Fluorophenoxy Propanoic Acid Research
Synthesis of Key Findings and Contributions to Chemical Knowledge
Research on 3-(4-Chloro-3-fluorophenoxy)propanoic acid has primarily focused on its synthesis and basic characterization. The compound is identifiable by its molecular formula, C9H8ClFO3, and its structure has been elucidated. uni.lu Key findings are centered on its role as a potential intermediate in the synthesis of more complex molecules.
The synthesis of related phenoxypropanoic acid derivatives often involves the reaction of a substituted phenol (B47542) with a propanoic acid derivative. For instance, the synthesis of R-2-phenoxypropionic acid has been achieved through the etherification of S-2-chloropropionic acid and phenol. researchgate.net Similarly, methods for preparing various phenoxyalkanoic acids, which are used as herbicides, involve the reaction of a chlorocresol with a chloroalkanoic acid or a lactone in a strongly alkaline medium. google.com Patents describe the synthesis of related compounds like 3-(4-fluorophenoxy)propanoic acid through the hydrolysis of 3-(4-fluorophenoxy)propionitrile. google.com These established synthetic routes for analogous compounds provide a foundational methodology that can be adapted for the specific synthesis of this compound.
While direct biological studies on this specific compound are not widely published, the broader class of phenoxypropanoic acid derivatives has been investigated for various biological activities. For example, certain derivatives have been explored as agonists for free fatty acid receptors for potential use in treating type 2 diabetes. mdpi.com Others have been synthesized and evaluated for their anticancer properties. mdpi.comrsc.org
Identification of Research Gaps and Future Academic Opportunities
Despite the foundational knowledge of its structure, a significant gap exists in the understanding of the chemical reactivity, biological activity, and potential applications of this compound. This lack of specific research presents numerous opportunities for future academic exploration.
Interactive Table: Research Gaps and Future Directions
| Research Area | Identified Gaps | Potential Future Research |
| Chemical Properties | Limited data on physicochemical properties (e.g., pKa, solubility, stability). | Detailed experimental and computational studies to characterize its physicochemical profile. |
| Reactivity | Reaction kinetics and mechanisms are largely unexplored. | Investigation of its reactivity in various organic transformations to understand its potential as a building block in synthesis. |
| Biological Activity | No specific studies on its biological effects. | Screening for a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties. researchgate.netnih.govmdpi.com |
| Mechanism of Action | Unknown due to the lack of biological activity data. | If biological activity is identified, subsequent studies to elucidate the mechanism of action at the molecular level. |
| Material Science | Potential applications in polymer science are yet to be explored. | Incorporation into polymer backbones to study the impact on material properties like thermal stability and flame retardancy. |
| Environmental Fate | No information on its biodegradability or environmental persistence. | Studies on its environmental impact, including degradation pathways and potential for bioaccumulation. |
Future research could also focus on the development of novel synthetic methodologies that are more efficient and environmentally friendly. Exploring its potential as a precursor for the synthesis of new heterocyclic compounds could also be a fruitful area of investigation.
Broader Implications of Phenoxypropanoic Acid Research in Chemical Sciences
The study of phenoxypropanoic acids and their derivatives has wide-ranging implications for the chemical sciences. This class of compounds has historically been significant in agriculture, with many derivatives being used as herbicides. google.com The structural modifications of the phenoxy and propanoic acid moieties allow for the fine-tuning of their biological activity, a principle that is central to medicinal chemistry and drug discovery. humanjournals.comorientjchem.orgijpsr.com
Research into phenoxypropanoic acids contributes to a deeper understanding of structure-activity relationships. For example, the chirality of these molecules can significantly impact their biological effects, a key consideration in the development of pharmaceuticals and agrochemicals. nih.gov Furthermore, the investigation of their metabolic pathways and environmental degradation provides valuable insights into the broader field of environmental chemistry.
The versatility of the phenoxypropanoic acid scaffold makes it an important platform for the development of new functional molecules. By introducing different substituents onto the aromatic ring or modifying the carboxylic acid group, chemists can create a diverse library of compounds with a wide array of potential applications, from materials science to pharmacology. mdpi.comchemimpex.com Therefore, continued research in this area is likely to lead to new discoveries and innovations with significant scientific and commercial impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
